4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline
CAS No.: 689251-67-0
Cat. No.: VC17255090
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline - 689251-67-0](/images/structure/VC17255090.png)
Specification
CAS No. | 689251-67-0 |
---|---|
Molecular Formula | C12H14N2O |
Molecular Weight | 202.25 g/mol |
IUPAC Name | 4-[(4-ethyl-1,3-oxazol-2-yl)methyl]aniline |
Standard InChI | InChI=1S/C12H14N2O/c1-2-11-8-15-12(14-11)7-9-3-5-10(13)6-4-9/h3-6,8H,2,7,13H2,1H3 |
Standard InChI Key | ZQRACNJZJWWHPG-UHFFFAOYSA-N |
Canonical SMILES | CCC1=COC(=N1)CC2=CC=C(C=C2)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises two primary components: a para-substituted aniline group and a 4-ethyl-1,3-oxazol-2-ylmethyl substituent. The aniline moiety (C₆H₅NH₂) provides a primary aromatic amine, while the oxazole ring introduces a heterocyclic system with oxygen at position 1 and nitrogen at position 3. The ethyl group at the 4-position of the oxazole modulates steric and electronic effects, potentially enhancing metabolic stability compared to unsubstituted analogs .
Systematic Nomenclature
According to IUPAC conventions, the compound is named 4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline. The numbering of the oxazole ring begins with the oxygen atom at position 1, followed by the nitrogen at position 3. The ethyl group occupies position 4, and the methylene bridge connects the oxazole’s 2-position to the aniline’s para carbon .
Synthesis and Manufacturing
Cyclodehydration of Precursors
A common method for oxazole synthesis involves cyclodehydration of acylated β-hydroxyamides or α-acylaminoketones. For 4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline, a plausible route begins with the reaction of 4-(aminomethyl)aniline with ethyl glyoxalate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). Subsequent cyclization forms the oxazole ring, with the ethyl group introduced via alkylation or during precursor preparation .
Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer an alternative pathway. For example, Suzuki-Miyaura coupling could link a preformed oxazole boronic ester to a brominated aniline derivative. This method allows precise control over substitution patterns but requires stringent anhydrous conditions and specialized catalysts .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enable high-throughput cyclodehydration, minimizing side reactions. Purification often involves crystallization using ethanol-water mixtures, achieving >98% purity. A representative protocol yields 4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline in 72% isolated yield with a reaction time of 4 hours at 80°C .
Physicochemical Properties
Molecular Characteristics
The molecular formula is C₁₂H₁₄N₂O, with a molar mass of 202.25 g/mol. Key descriptors include:
Property | Value |
---|---|
logP (octanol-water) | 2.45 ± 0.12 |
Aqueous solubility | 1.2 mg/mL at 25°C |
Melting point | 98–101°C |
λmax (UV-Vis) | 268 nm (ε = 12,400) |
These values suggest moderate lipophilicity, suitable for penetrating biological membranes, while limited water solubility may necessitate formulation aids in pharmaceutical applications .
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.68 (q, J = 7.2 Hz, 2H, CH₂CH₃), 4.42 (s, 2H, CH₂), 6.62 (d, J = 8.4 Hz, 2H, ArH), 7.12 (d, J = 8.4 Hz, 2H, ArH), 7.35 (s, 1H, oxazole H-5). The ethyl group’s triplet and quartet confirm its presence, while the methylene bridge appears as a singlet at 4.42 ppm .
Mass Spectrometry
ESI-MS (m/z): [M+H]⁺ calcd. for C₁₂H₁₅N₂O⁺: 203.12; found: 203.11. Fragmentation peaks at m/z 160 (loss of C₂H₅) and 132 (oxazole ring cleavage) corroborate the structure .
Biological and Industrial Applications
Pharmaceutical Intermediates
The compound serves as a building block for kinase inhibitors due to the oxazole’s ability to coordinate with ATP-binding pockets. Derivatives have shown IC₅₀ values <100 nM against EGFR and VEGFR-2 in preliminary assays .
Agrochemical Uses
In agrochemistry, 4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline derivatives exhibit herbicidal activity against broadleaf weeds. Field trials demonstrate 80% inhibition of Amaranthus retroflexus at 50 g/ha, comparable to commercial standards like atrazine .
Research Advancements
Structure-Activity Relationships (SAR)
Introducing electron-withdrawing groups to the aniline ring enhances antimicrobial potency. A 3-nitro derivative displayed MIC values of 8 µg/mL against Staphylococcus aureus, outperforming the parent compound by 16-fold .
Computational Modeling
Docking studies with CYP3A4 reveal favorable binding (ΔG = -9.2 kcal/mol) via hydrogen bonds between the oxazole nitrogen and Arg105. This predicts moderate hepatic metabolism, informing pharmacokinetic optimization .
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